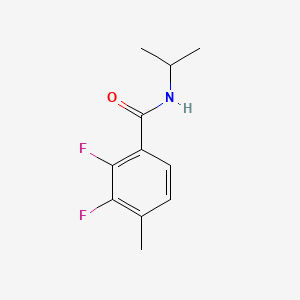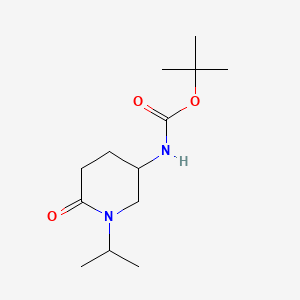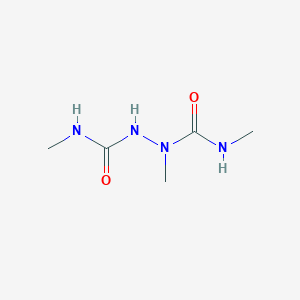
1,3-Dimethyl-1-(methylcarbamoylamino)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-1-(methylcarbamoylamino)urea is a chemical compound with the molecular formula C₅H₁₂N₄O₂. It is a derivative of urea and is used in various scientific and industrial applications. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1-(methylcarbamoylamino)urea can be synthesized through several methods. One common method involves the reaction of dimethylamine with methyl isocyanate, followed by the addition of urea. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction conditions are carefully monitored to maintain optimal temperature, pressure, and pH levels.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-1-(methylcarbamoylamino)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-1-(methylcarbamoylamino)urea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of herbicides, pesticides, and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-1-(methylcarbamoylamino)urea involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1,3-Dimethyl-1-(methylcarbamoylamino)urea can be compared with other similar compounds such as:
1,3-Dimethylurea: A simpler derivative of urea with similar reactivity but different applications.
N,N’-Dimethylurea: Another urea derivative with distinct chemical properties and uses.
1,1,3,3-Tetramethylguanidine: A related compound with unique reactivity and applications in organic synthesis.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.
Propiedades
Número CAS |
4114-37-8 |
|---|---|
Fórmula molecular |
C5H12N4O2 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
1,3-dimethyl-1-(methylcarbamoylamino)urea |
InChI |
InChI=1S/C5H12N4O2/c1-6-4(10)8-9(3)5(11)7-2/h1-3H3,(H,7,11)(H2,6,8,10) |
Clave InChI |
AMAUILHALBHGNU-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)NN(C)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-methoxyphenyl)methoxy]propanoic Acid](/img/structure/B14021458.png)
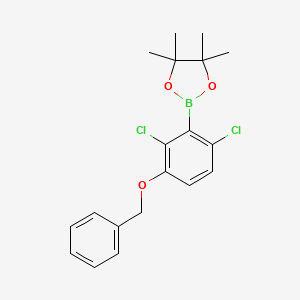
![N-[(E)-(4-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14021463.png)


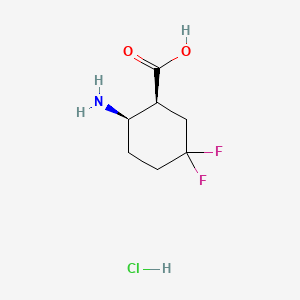
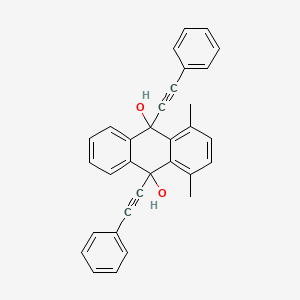

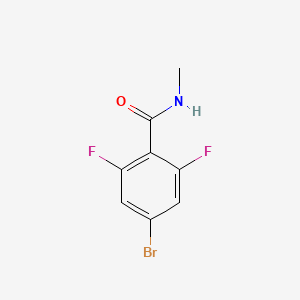
![6-Ethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14021526.png)

